6-fluoro-1,3-dioxaindane-5-carbaldehyde
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Overview
Description
6-fluoro-1,3-dioxaindane-5-carbaldehyde is a chemical compound with the molecular formula C8H5FO3 and a molecular weight of 168.12 g/mol . It is also known by its IUPAC name, 6-fluoro-1,3-benzodioxole-5-carbaldehyde . This compound is characterized by the presence of a fluorine atom, a dioxane ring, and an aldehyde group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 6-fluoro-1,3-dioxaindane-5-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoro-1,3-benzodioxole.
Reaction Conditions: The key step involves the formylation of 6-fluoro-1,3-benzodioxole using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled conditions.
Chemical Reactions Analysis
6-fluoro-1,3-dioxaindane-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
6-fluoro-1,3-dioxaindane-5-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-fluoro-1,3-dioxaindane-5-carbaldehyde is primarily determined by its functional groups:
Aldehyde Group: The aldehyde group can undergo nucleophilic addition reactions, forming various adducts that can interact with biological targets.
Fluorine Atom: The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Dioxane Ring: The dioxane ring can participate in various chemical reactions, contributing to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
6-fluoro-1,3-dioxaindane-5-carbaldehyde can be compared with similar compounds such as:
6-chloro-1,3-dioxaindane-5-carbaldehyde: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and applications.
6-bromo-1,3-dioxaindane-5-carbaldehyde:
6-iodo-1,3-dioxaindane-5-carbaldehyde:
Properties
CAS No. |
479401-13-3 |
---|---|
Molecular Formula |
C8H5FO3 |
Molecular Weight |
168.1 |
Purity |
95 |
Origin of Product |
United States |
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